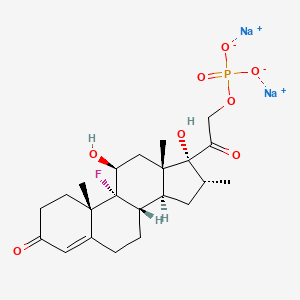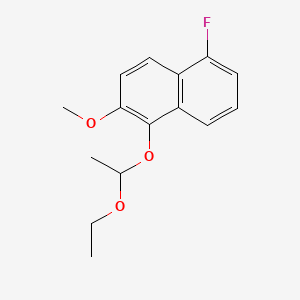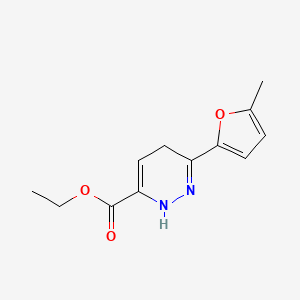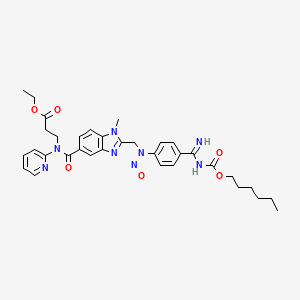
N-Nitrosodabigatran Etexilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodabigatran Etexilate is a nitrosamine impurity found in the pharmaceutical compound dabigatran etexilate. Nitrosamines are of concern due to their potential mutagenic and carcinogenic properties . Dabigatran etexilate is a prodrug of dabigatran, which is used as an anticoagulant for the prevention of stroke, atrial fibrillation, and systemic embolism .
Métodos De Preparación
The preparation of N-Nitrosodabigatran Etexilate involves the nitrosation of dabigatran etexilate. This process can occur in the presence of trace amounts of acid, where secondary amines in the compound undergo nitrosation . Industrial production methods for dabigatran etexilate involve multiple steps, including acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification .
Análisis De Reacciones Químicas
N-Nitrosodabigatran Etexilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Nitrosodabigatran Etexilate is primarily studied for its presence as an impurity in pharmaceutical products. Its detection and quantitation are crucial for ensuring the safety and efficacy of medications like dabigatran etexilate . Analytical methods, such as LC/MS, are developed to detect and quantify this impurity at very low levels . Research also focuses on understanding the formation mechanisms of nitrosamines and developing strategies to minimize their presence in pharmaceuticals .
Mecanismo De Acción
N-Nitrosodabigatran Etexilate itself does not have a therapeutic mechanism of action. dabigatran etexilate, the parent compound, is a direct thrombin inhibitor. It is hydrolyzed to dabigatran, which inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
Comparación Con Compuestos Similares
N-Nitrosodabigatran Etexilate is unique due to its specific structure and formation from dabigatran etexilate. Similar compounds include other nitrosamine impurities found in pharmaceuticals, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds also pose mutagenic and carcinogenic risks and are monitored in pharmaceutical products .
Propiedades
Número CAS |
2892260-29-4 |
|---|---|
Fórmula molecular |
C34H40N8O6 |
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) |
Clave InChI |
JPLPQAOOSCQYBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


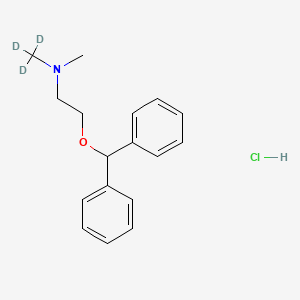
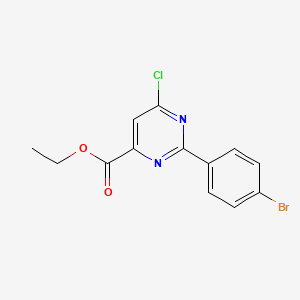
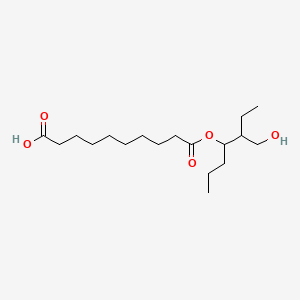
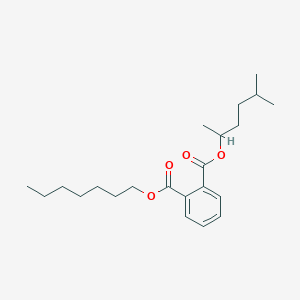
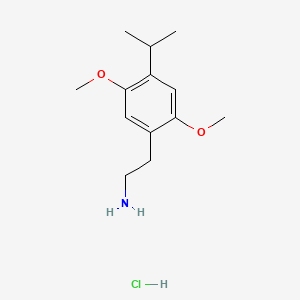
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
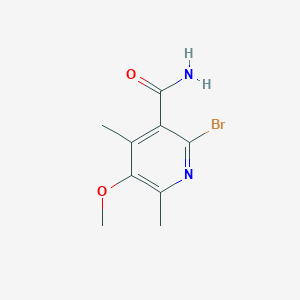
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
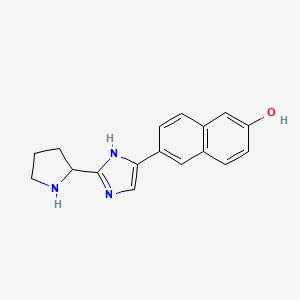
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
